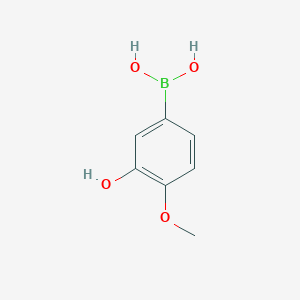
(3-羟基-4-甲氧基苯基)硼酸
描述
(3-Hydroxy-4-methoxyphenyl)boronic acid is a derivative of boronic acid characterized by the presence of a phenyl ring with hydroxy and methoxy substituents. Boronic acids are known for their versatility in organic synthesis and their ability to form reversible covalent bonds with diols, which is useful in various chemical reactions and applications, including the synthesis of pharmaceuticals and biologically active compounds .
Synthesis Analysis
The synthesis of boronic acid derivatives often involves the use of protective groups, halogen-metal exchange reactions, and the addition of organoborates followed by hydrolysis. For example, the synthesis of 4-amino-3-fluorophenylboronic acid was achieved through a lithium-bromine exchange reaction, followed by the addition of trimethyl borate and acidic hydrolysis, yielding a compound with a relatively low pKa value, which is useful for constructing glucose-sensing materials . Similarly, boronic acids can be synthesized from anisole derivatives through a series of reactions including Friedel-Crafts reactions, condensation, and hydrolysis .
Molecular Structure Analysis
Boronic acids typically possess a trivalent boron atom bonded to an alkyl or aryl group and two hydroxyl groups. The molecular structure of these compounds can be studied using various spectroscopic techniques such as FT-IR, FT-Raman, NMR, and UV-Vis, as well as computational methods like density functional theory (DFT). These studies provide insights into the vibrational modes, chemical shifts, and electronic properties of the molecules .
Chemical Reactions Analysis
Boronic acids are known for their ability to participate in several types of chemical reactions. They are widely used in Suzuki cross-coupling reactions to synthesize biphenyls and other biaryl structures . They can also act as catalysts in esterification reactions, as demonstrated by boric acid's effectiveness in the dehydrative esterification of alpha-hydroxycarboxylic acids . Additionally, boronic acids can accelerate electrophilic activation in water, as shown in the synthesis of hydroxypyridinones from unprotected maltols .
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids, such as solubility, pKa, and reactivity, are influenced by their molecular structure. For instance, the presence of electron-withdrawing or electron-donating groups on the phenyl ring can affect the acidity and binding affinity of the boronic acid for diols. The pKa value is particularly important for applications in biological systems, as it determines the compound's ability to bind to biomolecules at physiological pH . The boronic acid's reactivity with diols is also utilized for diol and carbohydrate recognition, which is significant in the development of sensors and drug delivery systems .
科学研究应用
-
Suzuki-Miyaura Cross-Coupling Reactions
-
Palladium-Catalyzed Direct Arylation
-
Synthesis of Bio-Supported Palladium Nanoparticles
-
Synthesis of Biologically Active Compounds
-
Sensor Development
-
Material Science
-
Hydromethylation Sequence
-
Palladium-Catalyzed Aminocarbonylation
-
Stille Coupling Reactions
未来方向
The introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that extending the studies with boronic acids in medicinal chemistry could lead to the development of new promising drugs .
属性
IUPAC Name |
(3-hydroxy-4-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO4/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4,9-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPHDOOHKDJUAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80621111 | |
| Record name | (3-Hydroxy-4-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Hydroxy-4-methoxyphenyl)boronic acid | |
CAS RN |
622864-48-6 | |
| Record name | (3-Hydroxy-4-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



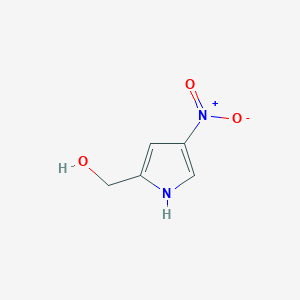
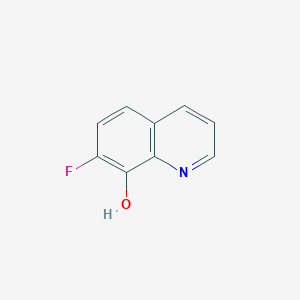
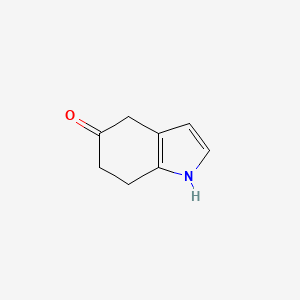
![8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one](/img/structure/B1321450.png)
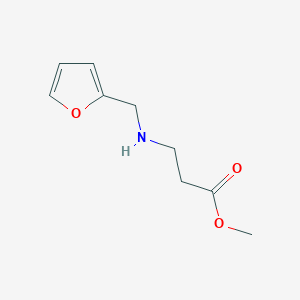
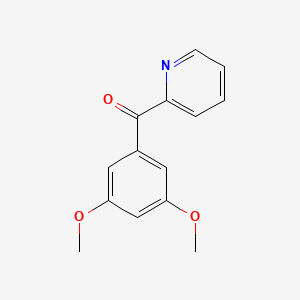
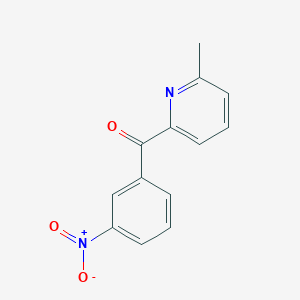
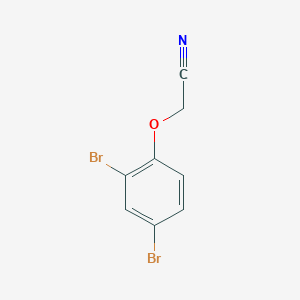
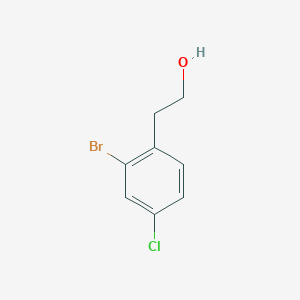
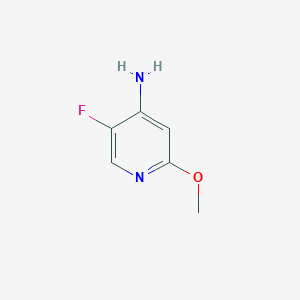
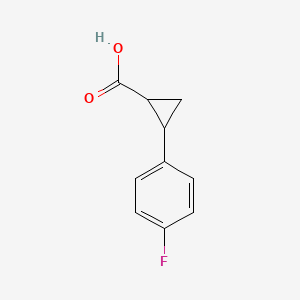
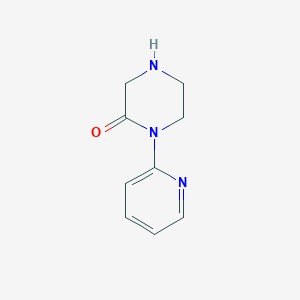
![4-Methoxybenzo[d]thiazole-2-carboxylic acid](/img/structure/B1321476.png)
![[4-Fluoro-3-(Hydroxymethyl)Phenyl]Boronic Acid](/img/structure/B1321477.png)